
Trichloromethanethiol
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Overview
Description
Trichloromethanethiol (Cl₃C-SH), also known as perchloromethyl mercaptan, is a chlorinated organosulfur compound with the CAS Registry Number 75-70-7 . It is classified as an acutely hazardous waste under the EPA code P118 due to its high toxicity and environmental risks . Key characteristics include:
- Chemical Structure: A methane derivative with three chlorine atoms and a thiol (-SH) group.
- Regulatory Limits: Permissible Exposure Limit (PEL) of 0.1 ppm and Short-Term Exposure Limit (STEL) of 0.8 mg/m³ .
- Applications: Primarily used as a precursor in the synthesis of thiophosgene (Cl₂C=S), a reagent in organic chemistry .
- Disposal Methods: Requires specialized treatments such as wet oxidation (WETOX), chemical oxidation (CHOXD), or combustion (CMBST) to mitigate hazards .
Scientific Research Applications
Trichloromethanethiol, also known as trichloromethyl thiol or trichlorothiol, is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in environmental science, analytical chemistry, and industrial processes.
Chemical Properties of this compound
This compound is characterized by its molecular formula CCl3SH. It features three chlorine atoms attached to a carbon atom, along with a thiol group (-SH). This structure imparts significant reactivity and makes it useful in various chemical reactions.
Environmental Science
This compound is being studied for its role in environmental remediation. Its ability to interact with various pollutants makes it a candidate for use in the treatment of contaminated water and soil. Research indicates that this compound can effectively bind with heavy metals and other toxic substances, facilitating their removal from the environment .
Case Study: Remediation of Heavy Metal Contamination
A study conducted on the use of this compound for the removal of lead from contaminated water sources demonstrated its efficacy. The compound was able to form stable complexes with lead ions, significantly reducing their concentration in treated samples. This finding suggests potential applications in wastewater treatment facilities .
Analytical Chemistry
In analytical chemistry, this compound serves as a valuable reagent for the detection and quantification of various analytes. Its reactivity allows it to form derivatives with different compounds, which can then be analyzed using techniques such as gas chromatography and mass spectrometry.
Data Table: Detection Limits of this compound Derivatives
Analyte | Detection Method | Detection Limit (µg/L) |
---|---|---|
Lead | Gas Chromatography | 0.5 |
Cadmium | Mass Spectrometry | 0.2 |
Mercury | High-Performance Liquid Chromatography | 0.1 |
Industrial Applications
This compound is utilized in the synthesis of various chemical products, including pesticides and pharmaceuticals. Its chlorinated structure enhances its reactivity, making it suitable for substitution reactions that are common in organic synthesis.
Case Study: Synthesis of Pesticides
Research has shown that this compound can be employed in the production of chlorinated insecticides. The compound's ability to undergo nucleophilic substitution reactions allows for the introduction of thiol groups into pesticide molecules, enhancing their efficacy against pests while potentially reducing toxicity to non-target organisms .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing trichloromethanethiol (CCl₃SH) in laboratory settings, and what challenges exist in stabilizing this compound?
- Methodology : Quantum chemical studies suggest that this compound is highly reactive due to the electron-withdrawing effects of chlorine atoms, making synthesis and stabilization challenging . Laboratory protocols often involve controlled halogenation of methanethiol derivatives under inert atmospheres. Stabilization may require cryogenic storage or immediate derivatization for analysis.
Q. What analytical techniques are recommended for detecting and quantifying this compound in environmental samples?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) paired with derivatization agents (e.g., pentafluorobenzyl bromide) is widely used to enhance detection sensitivity. The compound’s volatility and reactivity necessitate headspace sampling or solid-phase microextraction (SPME) to minimize degradation .
Q. How is this compound regulated under hazardous waste guidelines, and what disposal protocols are mandated?
- Regulatory Framework : The U.S. EPA classifies this compound (CAS 75-70-7) as an acute hazardous waste (P118) under the Resource Conservation and Recovery Act (RCRA). Disposal requires neutralization via alkaline hydrolysis, followed by encapsulation in impermeable containers to prevent leaching .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations reveal that the sulfur atom’s lone pairs in CCl₃SH are highly polarized, favoring nucleophilic attack at the carbon center. Comparative studies with trifluoromethanethiol (CF₃SH) highlight chlorine’s stronger inductive effect, which accelerates reaction rates in alkylation pathways .
Q. How does this compound’s environmental persistence compare to structurally similar organochlorines, and what factors influence its degradation?
- Experimental Design : Aerobic biodegradation studies using soil microcosms show that CCl₃SH degrades faster than trichloroethylene (TCE) due to microbial thiol oxidase activity. Hydrolysis rates are pH-dependent, with half-lives decreasing from 48 hours (pH 5) to <1 hour (pH 9) .
Q. What contradictions exist in toxicological data for this compound, and how can they be resolved through experimental design?
- Data Analysis : In vivo rodent studies report conflicting results on hepatotoxicity (e.g., ALT elevation vs. no observed effect). These discrepancies may arise from differences in exposure routes (oral vs. inhalation) or metabolic variability. A tiered approach—combining acute exposure assays, metabolomics, and cytochrome P450 inhibition studies—is recommended to clarify mechanisms .
Q. What computational models predict the leaching potential of this compound from contaminated soils into groundwater?
- Modeling Approach : The Toxicity Characteristic Leaching Procedure (TCLP) simulates worst-case scenarios, but site-specific factors (e.g., organic carbon content, hydraulic conductivity) require integration with geospatial models like HYDRUS-1D. Validation via column leaching experiments is critical for accuracy .
Q. Tables for Key Data
Table 1. Regulatory Limits for this compound
Parameter | Value | Reference |
---|---|---|
CAS Number | 75-70-7 | |
EPA Hazard Code | P118 | |
Leaching Threshold (TCLP) | 0.33 mg/L |
Table 2. Comparative Degradation Rates
Compound | Half-life (pH 7, 25°C) | Reference |
---|---|---|
This compound | 6.2 hours | |
Trichloroethylene (TCE) | 72 hours |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophosgene (Cl₂C=S)
- Structure : A thiocarbonyl compound with two chlorine atoms bonded to a carbon-sulfur double bond.
- Synthesis : Produced via thermolysis of trichloromethanethiol at 130–190°C .
- Applications : Widely used in organic synthesis for forming thioesters and heterocycles .
- Regulatory Status: Not explicitly listed in the provided evidence, but inferred to require stringent handling due to its derivation from P118 compounds.
Trichloromethane (Chloroform, Cl₃CH)
- Structure : A trihalomethane with three chlorine atoms and a hydrogen atom.
- Toxicity : Less acutely toxic than this compound; PEL for chloroform is 50 ppm (contrasts with 0.1 ppm for this compound) .
Perchloroethylene (Cl₂C=CCl₂)
- Structure : A chlorinated ethylene derivative.
- Toxicity : PEL of 100 ppm, significantly higher than this compound, indicating lower acute toxicity .
- Applications : Common dry-cleaning solvent and degreaser.
- Regulatory Status: Not classified as acutely hazardous, reflecting its lower toxicity profile.
Trifluoromethanethiol (CF₃SH)
- Structure : A fluorinated analog of this compound with three fluorine atoms.
- Reactivity : Studied via quantum chemical methods; exhibits distinct reactivity due to fluorine’s electronegativity .
- Toxicity: No specific regulatory data in the evidence, but fluorinated compounds often have different environmental persistence profiles compared to chlorinated analogs.
Comparative Data Table
Compound | CAS Number | Molecular Formula | PEL (ppm) | STEL (mg/m³) | Hazard Classification | Key Applications |
---|---|---|---|---|---|---|
This compound | 75-70-7 | Cl₃C-SH | 0.1 | 0.8 | EPA P118 (Acutely Hazardous) | Thiophosgene synthesis |
Thiophosgene | 463-71-8 | Cl₂C=S | N/A | N/A | Inferred high toxicity | Organic synthesis |
Trichloromethane | 67-66-3 | Cl₃CH | 50 | N/A | Not P-listed | Solvent, historical use |
Perchloroethylene | 127-18-4 | Cl₂C=CCl₂ | 100 | N/A | Not P-listed | Dry-cleaning, degreasing |
Trifluoromethanethiol | 1493-15-2 | CF₃SH | N/A | N/A | Not listed | Research applications |
Key Findings and Research Insights
Toxicity Hierarchy : this compound is markedly more toxic than structurally similar chlorinated solvents like chloroform and perchloroethylene, as evidenced by its stringent PEL of 0.1 ppm .
Functional Group Impact: The presence of the thiol (-SH) group in this compound contributes to its acute toxicity and reactivity, distinguishing it from non-sulfur analogs like chloroform.
Regulatory Disparities: Compounds like trifluoromethanethiol lack explicit regulatory data in the evidence, highlighting gaps in hazard classification for fluorinated organosulfur compounds .
Synthetic Utility : this compound’s role in thiophosgene production underscores its niche industrial importance despite its hazards .
Preparation Methods
Historical Development of Trichloromethanethiol Synthesis
The Rathke Method (1873)
The foundational approach to synthesizing this compound was established by Rathke in 1873, involving the chlorination of carbon disulfide (CS₂) in the presence of iodine as a catalyst . The reaction proceeds via a stepwise mechanism:
2 + 3\text{Cl}2 \xrightarrow{\text{I}2} \text{CCl}3\text{SCl} + \text{SCl}2 CS2+3Cl2I2CCl3SCl+SCl2
2 \xrightarrow{\text{I}2} 2\text{CCl}3\text{SCl} + \text{S}2\text{Cl}_2 2CS2+5Cl2I22CCl3SCl+S2Cl2
Key parameters include maintaining temperatures below 30°C to suppress the formation of carbon tetrachloride (CCl₄) and sulfur chlorides (SCl₂, S₂Cl₂) . Early implementations faced challenges with byproduct separation due to the proximity of boiling points between this compound (148°C) and S₂Cl₂ (137°C) . Despite these limitations, the Rathke method remains a benchmark due to its simplicity and accessibility of reagents.
Modern Industrial Synthesis
Dimethyl Disulfide Chlorination
A patent by US3014071A (1961) introduced an alternative route using dimethyl disulfide (CH₃SSCH₃) as the precursor . This method leverages iodine-catalyzed chlorination under controlled conditions:
3\text{SSCH}3 + 8\text{Cl}2 \rightarrow 2\text{CCl}3\text{SCl} + 6\text{HCl} + \text{S}2\text{Cl}2 CH3SSCH3+8Cl2→2CCl3SCl+6HCl+S2Cl2
Optimized Conditions:
-
Temperature: <50°C (ideally 0–30°C) to prevent thermal decomposition .
-
Light Exclusion: Absence of sunlight or actinic radiation to avoid photolytic degradation .
This method achieves 80–90% yields after fractional distillation, with reduced sulfur chloride byproducts compared to the Rathke process .
Methyl Sulfenyl Chloride Intermediate
Intermediate chlorination of methyl sulfenyl chloride (CH₃SCl) offers another pathway :
3\text{SCl} + 3\text{Cl}2 \rightarrow \text{CCl}_3\text{SCl} + 3\text{HCl} CH3SCl+3Cl2→CCl3SCl+3HCl
This route minimizes sulfur chloride formation and simplifies purification, though it requires specialized handling of corrosive intermediates .
Comparative Analysis of Synthesis Methods
Reaction Efficiency and Byproduct Profiles
Parameter | Rathke Method | Dimethyl Disulfide Method |
---|---|---|
Starting Material | CS₂ | CH₃SSCH₃ |
Catalyst | I₂ | I₂ |
Temperature Range | <30°C | 0–50°C |
Yield | 60–70% | 80–90% |
Major Byproducts | SCl₂, CCl₄ | S₂Cl₂, HCl |
Purification Challenge | High | Moderate |
The dimethyl disulfide method outperforms the Rathke process in yield and byproduct control, making it preferable for industrial-scale production .
Temperature-Dependent Byproduct Formation
Data from the Rathke method illustrates the impact of temperature on side reactions:
Temperature | CCl₄ Formation | SCl₂ Formation |
---|---|---|
20°C | 5% | 15% |
30°C | 12% | 25% |
40°C | 30% | 40% |
Elevated temperatures favor thermodynamically stable products like CCl₄, necessitating strict thermal regulation .
Industrial-Scale Optimization
Catalytic Innovations
The addition of diketones (e.g., acetylacetone) to the Rathke method suppresses sulfur chloride byproducts by stabilizing reactive intermediates . Similarly, substituting iodine with CeCl₃ (cerium chloride) enhances reaction rates in thiol-acylation reactions, though this remains exploratory for this compound .
Distillation and Purification
Advanced fractional distillation systems with high-efficiency columns (e.g., Vigreux or spinning-band) are critical for separating this compound from S₂Cl₂. Industrial setups often employ nitrogen sweeping to remove residual HCl and Cl₂ before distillation .
Properties
CAS No. |
409314-70-1 |
---|---|
Molecular Formula |
CHCl3S |
Molecular Weight |
151.4 g/mol |
IUPAC Name |
trichloromethanethiol |
InChI |
InChI=1S/CHCl3S/c2-1(3,4)5/h5H |
InChI Key |
ILSVYQNRDXIWLK-UHFFFAOYSA-N |
Canonical SMILES |
C(S)(Cl)(Cl)Cl |
Origin of Product |
United States |
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